

# Application Notes and Protocols for the Fabrication of Vertical GaN Power Devices

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This document provides a detailed overview and experimental guidelines for the fabrication of vertical **Gallium Nitride** (GaN) power devices. The content is structured to provide a comprehensive understanding of the critical process steps, from substrate engineering to device fabrication and termination.

## Introduction to Vertical GaN Power Devices

**Gallium Nitride** (GaN) is a wide-bandgap semiconductor that is poised to revolutionize the power electronics industry.[1][2] Its superior material properties, including a high critical electric field, high electron mobility, and high thermal conductivity, enable the fabrication of power devices that are more efficient, smaller, and can operate at higher frequencies than their silicon-based counterparts.[3][4][5]

While lateral GaN devices have seen widespread commercial adoption, vertical device architectures are attracting increasing attention for high-power applications.[1][6] Vertical devices offer several advantages, including the ability to achieve higher breakdown voltages and current levels without increasing the chip size, and improved thermal management.[1][4][6] The peak electric field is also moved from the surface to the bulk of the material, enhancing reliability.[1][6]

The fabrication of high-performance vertical GaN devices is a complex process that involves several critical steps, each with its own set of challenges. This document will detail the key

techniques and protocols for substrate engineering, epitaxial growth, and device fabrication.

## Substrate Engineering for Vertical GaN Devices

The foundation of a high-quality vertical GaN device is the substrate. The ideal substrate has a low dislocation density and is closely lattice-matched to GaN. While native GaN substrates are the preferred choice, their high cost and limited availability have driven the development of alternative solutions.[\[6\]](#)

### Bulk GaN Substrate Growth

Homoepitaxy, the growth of GaN epitaxial layers on a GaN substrate, is the optimal approach for minimizing defects. Two primary methods are used for growing bulk GaN crystals: Hydride Vapor Phase Epitaxy (HVPE) and the Ammonothermal method.

- **Hydride Vapor Phase Epitaxy (HVPE):** This is the most common method for producing GaN substrates due to its high growth rate (exceeding 100  $\mu\text{m/h}$ ).[\[7\]](#)[\[8\]](#) The process involves the reaction of gaseous metal chlorides with ammonia at high temperatures.[\[9\]](#) While cost-effective, HVPE can result in a higher defect density compared to other methods.
- **Ammonothermal Method:** This technique is analogous to the hydrothermal growth of quartz, but uses supercritical ammonia as the solvent.[\[10\]](#)[\[11\]](#) It is capable of producing very high-quality GaN crystals with low dislocation densities (on the order of  $4.0 \times 10^4 \text{ cm}^{-2}$ ).[\[10\]](#) However, the growth rate is significantly lower than that of HVPE.[\[7\]](#)

Table 1: Comparison of Bulk GaN Growth Techniques

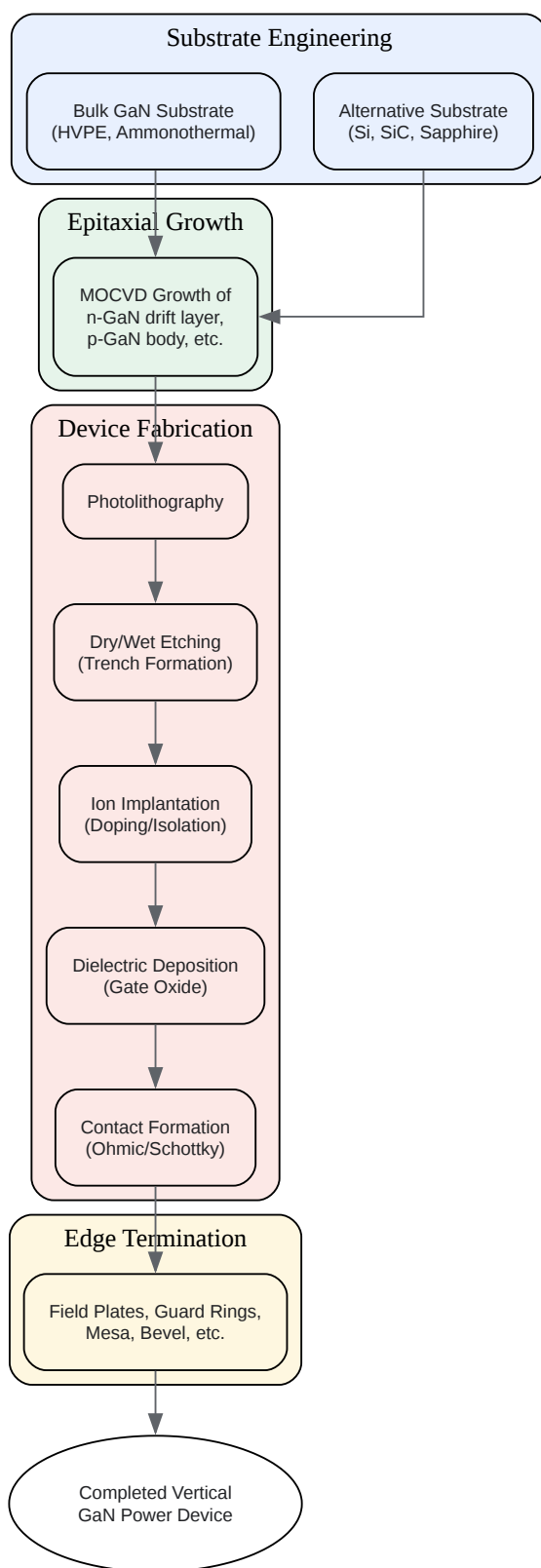
Feature	Hydride Vapor Phase Epitaxy (HVPE)	Ammonothermal Method
Growth Rate	>100 $\mu\text{m/h}$ <a href="#">[7]</a>	2-10 $\mu\text{m/day}$ <a href="#">[7]</a> <a href="#">[11]</a>
Dislocation Density	$\sim 10^5 \text{ cm}^{-2}$ <a href="#">[8]</a>	$\sim 10^4 \text{ cm}^{-2}$ <a href="#">[10]</a>
Operating Temperature	$\sim 1045^\circ\text{C}$ <a href="#">[12]</a>	400-600 $^\circ\text{C}$ <a href="#">[10]</a>
Operating Pressure	< 1 atm <a href="#">[12]</a>	100-400 MPa <a href="#">[10]</a>

## Alternative Substrates for Quasi-Vertical Devices

To address the cost and size limitations of bulk GaN, significant research has focused on growing GaN on alternative substrates like silicon (Si), silicon carbide (SiC), and sapphire.<sup>[6]</sup><sup>[13]</sup> These approaches lead to what are often termed "quasi-vertical" devices, where the current flows vertically through the epitaxial layers but the substrate itself may be removed or is not GaN.

- **GaN-on-Si:** This is a cost-effective approach, but the large lattice and thermal mismatch between GaN and Si presents significant challenges in managing stress and defects, limiting the thickness of the GaN layer that can be grown.<sup>[6]</sup><sup>[14]</sup>
- **GaN-on-SiC:** SiC is a better match to GaN in terms of lattice parameter and offers superior thermal properties. This makes it a promising substrate for high-power, high-frequency devices.<sup>[15]</sup>
- **GaN-on-Sapphire:** While sapphire is a cost-effective and insulating substrate, the large lattice mismatch with GaN leads to high defect densities.<sup>[13]</sup>

The overall workflow for producing vertical GaN devices, starting from substrate selection, is illustrated below.



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Caption: High-level workflow for the fabrication of vertical GaN power devices.

## Epitaxial Growth

Once a suitable substrate is obtained, the active layers of the device are grown epitaxially. Metal-Organic Chemical Vapor Deposition (MOCVD) is the most common technique for the epitaxial growth of the complex multi-layer structures required for vertical GaN power devices. [6][16]

A typical epitaxial structure for a vertical GaN diode might consist of a highly doped  $n^+$ -GaN bottom contact layer, a thick, lightly doped  $n^-$ -GaN drift layer, a p-GaN layer, and a  $p^+$ -GaN top contact layer.[3][6] The thickness and doping concentration of the drift layer are critical parameters that determine the breakdown voltage of the device.[6][17]

## Protocol for MOCVD Growth of a GaN Drift Layer

This protocol outlines a general procedure for the MOCVD growth of a lightly doped n-type GaN drift layer, which is a critical component for achieving high breakdown voltage.

### 1. Substrate Preparation:

- Begin with a high-quality, low-dislocation density GaN substrate.
- Perform a solvent clean using acetone, methanol, and isopropanol, followed by a deionized water rinse.
- Perform an in-situ bake in the MOCVD reactor under a hydrogen atmosphere at  $>1000^\circ\text{C}$  to remove surface contaminants.

### 2. Growth Parameters:

- Precursors: Trimethylgallium (TMGa) for gallium, ammonia ( $\text{NH}_3$ ) for nitrogen, and silane ( $\text{SiH}_4$ ) for n-type doping.
- Carrier Gas: Hydrogen ( $\text{H}_2$ ) or a mixture of  $\text{H}_2$  and Nitrogen ( $\text{N}_2$ ).
- Growth Temperature:  $1000\text{-}1100^\circ\text{C}$ .
- Reactor Pressure: 100-400 Torr.
- V/III Ratio ( $\text{NH}_3/\text{TMGa}$ ):  $>1000$ . A high V/III ratio is crucial for good crystal quality.
- $\text{SiH}_4$  Flow Rate: Adjusted to achieve the target doping concentration (e.g.,  $1 \times 10^{16}$  to  $5 \times 10^{16} \text{ cm}^{-3}$ ). [18]

### 3. Growth Procedure:

- Introduce the carrier gas into the reactor.
- Ramp the substrate to the growth temperature.
- Introduce  $\text{NH}_3$  to stabilize the GaN surface.
- Introduce TMGa and  $\text{SiH}_4$  to initiate growth.
- Continue growth until the desired drift layer thickness is achieved (e.g., 5-15  $\mu\text{m}$  for >1.2 kV devices).[13][18]
- Terminate the TMGa and  $\text{SiH}_4$  flows.
- Cool down the reactor under an  $\text{NH}_3$  and carrier gas ambient.

#### 4. Characterization:

- Thickness: Measured using techniques like scanning electron microscopy (SEM) or ellipsometry.
- Doping Concentration: Determined by capacitance-voltage (C-V) measurements on a test structure.
- Crystal Quality: Assessed by X-ray diffraction (XRD) and atomic force microscopy (AFM).

## Device Fabrication

The fabrication of a vertical GaN device involves a series of standard semiconductor processing steps, including photolithography, etching, ion implantation, dielectric deposition, and metallization.

## Trench Etching

Trench structures are fundamental to many vertical GaN device architectures, including trench MOSFETs and trench-gated Schottky rectifiers.[1] The quality of the trench, particularly the smoothness of the corners, is critical to avoid electric field crowding and premature device breakdown.[1]

Table 2: Typical Parameters for GaN Trench Etching

Parameter	Value
Etching Technique	Inductively Coupled Plasma - Reactive Ion Etching (ICP-RIE)
Etch Chemistry	Cl <sub>2</sub> /BCl <sub>3</sub> /Ar[19]
ICP Power	300 - 800 W
RIE Power	50 - 200 W
Chamber Pressure	2 - 10 mTorr
Mask Material	SiO <sub>2</sub> or Ni

## Ion Implantation for Selective Doping and Isolation

Ion implantation is a key technology for creating selectively doped regions in vertical GaN devices, which is challenging to achieve through diffusion due to the high thermal stability of GaN.[20] It is used for forming p-type regions, n-type source/drain contacts, and for device isolation.[21][22] A significant challenge with p-type doping using Magnesium (Mg) implantation is the need for high-temperature annealing (>1300°C) to activate the dopants and repair lattice damage, which is above the decomposition temperature of GaN.

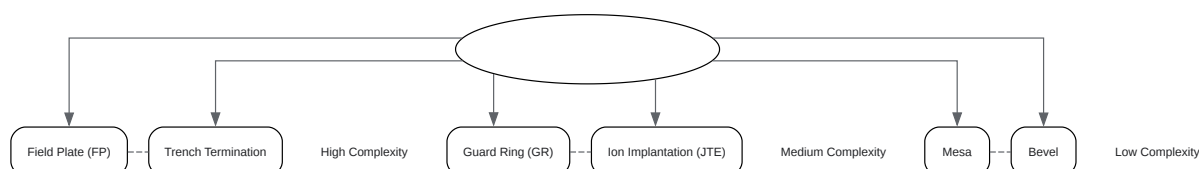
## Edge Termination

A critical aspect of high-voltage vertical GaN device design is the edge termination, which is necessary to manage the electric field at the device periphery and prevent premature breakdown.[23][24] Several techniques are employed, each with its own trade-offs between performance and fabrication complexity.[23]

- **Field Plates (FP):** These are metal extensions over a dielectric layer that help to spread the depletion region and reduce the peak electric field at the device edge.[3][23]
- **Guard Rings (GR):** These are floating p-n junctions surrounding the main device that help to distribute the reverse voltage.[24]
- **Junction Termination Extension (JTE):** This involves creating a region of precisely controlled charge at the device edge, typically through ion implantation, to shape the electric field.[25]

[\[26\]](#)

- Mesa and Bevel Structures: These involve physically shaping the semiconductor to control the electric field distribution.[\[23\]](#)

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Caption: Comparison of common edge termination techniques for vertical GaN devices.

## Protocol for a Trench MIS Field Plate Edge Termination

This protocol outlines the fabrication of a Trench Metal-Insulator-Semiconductor (MIS) Field Plate, an effective edge termination structure.[\[3\]](#)

### 1. Epitaxial Structure:

- Start with a wafer containing the p<sup>+</sup>/n<sup>-</sup>/n<sup>+</sup> diode structure. For a 1 kV device, the n<sup>-</sup> drift layer may have a doping of  $\sim 2.8 \times 10^{16} \text{ cm}^{-3}$  and a thickness of  $\sim 6.7 \text{ }\mu\text{m}$ .[\[3\]](#)

### 2. Trench Etching:

- Deposit a hard mask (e.g., SiO<sub>2</sub>) and pattern it using photolithography to define the trench area at the device periphery.
- Etch the trench into the n<sup>-</sup> drift layer using a Cl<sub>2</sub>-based ICP-RIE process. The trench depth is a critical design parameter.[\[3\]](#)

### 3. Dielectric Deposition:

- Thoroughly clean the wafer to remove any etch residues.
- Deposit a high-quality dielectric layer, such as  $\text{SiO}_2$  or  $\text{Al}_2\text{O}_3$ , using Atomic Layer Deposition (ALD) to ensure conformal coverage of the trench sidewalls and bottom.<sup>[27]</sup> The dielectric thickness is another key design parameter.<sup>[3]</sup>

#### 4. Field Plate Metallization:

- Use photolithography to define the field plate area. The field plate should extend from the anode contact, over the dielectric, and across the trench.
- Deposit the field plate metal (e.g., Ni/Au) using e-beam evaporation or sputtering.
- Perform liftoff to remove the excess metal.

#### 5. Annealing:

- Perform a post-metallization anneal in a nitrogen atmosphere to form good ohmic contacts and stabilize the dielectric interfaces.

## Conclusion

The development of vertical GaN power devices is a rapidly advancing field with the potential to significantly impact power electronics.<sup>[28]</sup><sup>[29]</sup> Success in this area requires a multi-disciplinary approach, encompassing materials science for substrate and epitaxial growth, and process engineering for device fabrication. The protocols and data presented in these notes provide a foundation for researchers and scientists to develop and optimize the next generation of high-performance vertical GaN power devices.

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## References

1. compoundsemiconductor.net [compoundsemiconductor.net]
2. Gallium Nitride: A Strategic Opportunity for the Semiconductor Industry [csis.org]

- 3. Design of Trench MIS Field Plate Structure for Edge Termination of GaN Vertical PN Diode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - High-Power Vertical GaN Electronic Devices Formed by Epitaxial Lift-Off - University of Notre Dame - Figshare [curate.nd.edu]
- 5. Gallium Nitride (GaN) - STMicroelectronics [st.com]
- 6. research.unipd.it [research.unipd.it]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. researching.cn [researching.cn]
- 9. Hydride vapour-phase epitaxy - Wikipedia [en.wikipedia.org]
- 10. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 11. Growth of GaN crystals under ammonothermal conditions | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 12. nl3.unipress.waw.pl [nl3.unipress.waw.pl]
- 13. compoundsemiconductor.net [compoundsemiconductor.net]
- 14. 645 V quasi-vertical GaN power transistors on silicon substrates | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. Fabrication of Quasi-Vertical GaN-On-SiC Trench MOSFETs | Scientific.Net [scientific.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Recent Progress of Ion Implantation Technique in GaN-Based Electronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. people.physics.anu.edu.au [people.physics.anu.edu.au]
- 23. mdpi.com [mdpi.com]
- 24. cpes.vt.edu [cpes.vt.edu]
- 25. A Simple Edge Termination Design for Vertical GaN P-N Diodes | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 26. researchgate.net [researchgate.net]

- 27. davidlu.net [davidlu.net]
- 28. Vertical GaN Power Devices: Device Principles and Fabrication Technologies—Part I | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 29. Vertical GaN Power Devices: Device Principles and Fabrication Technologies—Part II | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
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